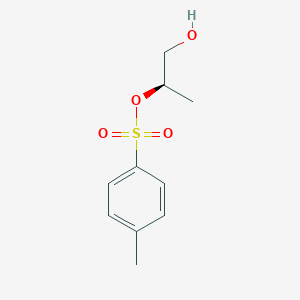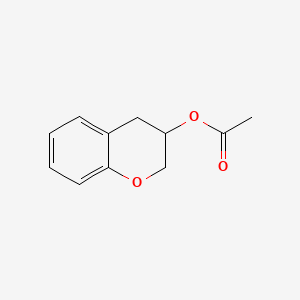
1,1,1,3,8,9-Hexachlorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,8,9-Hexachlorononane is a chlorinated hydrocarbon with the molecular formula C9H12Cl6. This compound is characterized by the presence of six chlorine atoms attached to a nonane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,3,8,9-Hexachlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
1,1,1,3,8,9-Hexachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3), leading to the replacement of chlorine atoms with hydroxyl or amino groups.
Applications De Recherche Scientifique
1,1,1,3,8,9-Hexachlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons and their reactivity.
Biology: Research on the biological effects of chlorinated hydrocarbons often involves this compound to understand its impact on living organisms.
Medicine: Although not commonly used directly in medicine, studies on its toxicity and environmental persistence contribute to the development of safer chemical alternatives.
Industry: It is utilized in the production of other chlorinated compounds and as an intermediate in the synthesis of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1,3,8,9-Hexachlorononane involves its interaction with biological membranes and enzymes. The compound’s lipophilicity allows it to integrate into cell membranes, disrupting their structure and function. Additionally, it can inhibit enzyme activity by binding to active sites, leading to metabolic disturbances.
Comparaison Avec Des Composés Similaires
1,1,1,3,8,9-Hexachlorononane can be compared to other chlorinated hydrocarbons such as:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but with a shorter carbon chain, making it less lipophilic and less persistent in the environment.
1,1,2,2,3,3-Hexachloropropane: Another chlorinated hydrocarbon with different chlorine atom positions, affecting its reactivity and biological impact.
Octachloropropane: Contains more chlorine atoms, leading to higher stability and resistance to degradation.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and applications.
Propriétés
Numéro CAS |
865306-21-4 |
|---|---|
Formule moléculaire |
C9H14Cl6 |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
1,1,1,3,8,9-hexachlorononane |
InChI |
InChI=1S/C9H14Cl6/c10-6-8(12)4-2-1-3-7(11)5-9(13,14)15/h7-8H,1-6H2 |
Clé InChI |
FLPYBWOIOHZULG-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CCl)Cl)CC(CC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


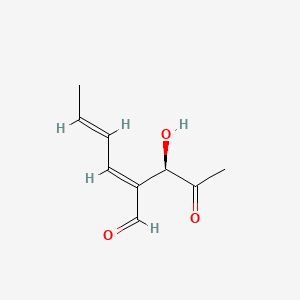
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)

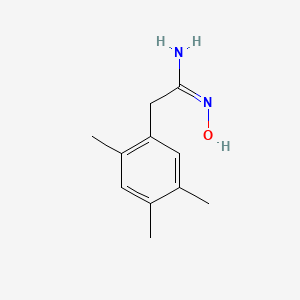
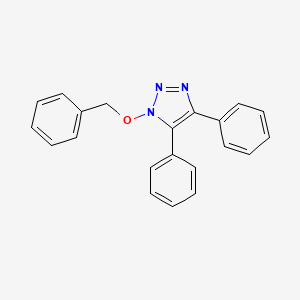
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
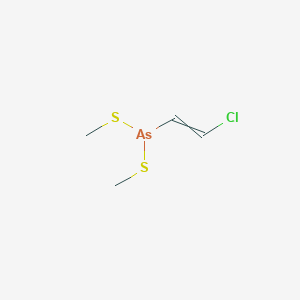
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
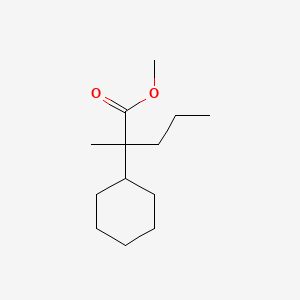
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
